

Physical and chemical properties of Rauvotetraphylline A.

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Compound of Interest

Compound Name: *Rauvotetraphylline A*

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Rauvotetraphylline A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **Rauvotetraphylline A**, an indole alkaloid isolated from the plant *Rauvolfia tetraphylla*. The information is compiled from spectroscopic and analytical studies to support further research and development efforts.

Physicochemical Properties

Rauvotetraphylline A is an O-substituted indole alkaloid.^[1] Its fundamental properties have been determined through a combination of high-resolution mass spectrometry and predictive computational models.

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₆ N ₂ O ₃	[1]
Molecular Weight	342.4 g/mol	[1]
CAS Number	1422506-49-7	[1]
Appearance	Amorphous powder	[1]
Boiling Point	563.7 ± 50.0 °C (Predicted)	
Density	1.272 ± 0.06 g/cm ³ (Predicted)	
pKa	10.22 ± 0.60 (Predicted)	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]
SMILES String	CC=C(CO)C1CC2C3=C(CC(C 1CO)N2C)C4=C(N3)C=CC(=C 4)O	[1]

Spectroscopic Data

The structure of **Rauvotetraphylline A** was elucidated using various spectroscopic methods. [\[1\]](#)[\[3\]](#) The data reveals a macroline-type alkaloid structure.[\[3\]](#)

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) provided the exact mass, confirming the molecular formula.

Ion	m/z [M+H] ⁺ (Calculated)	m/z [M+H] ⁺ (Found)
C ₂₀ H ₂₇ N ₂ O ₃	343.2021	343.2024

Source:[\[1\]](#)

Ultraviolet (UV) Spectroscopy

The UV spectrum, recorded in Methanol (MeOH), suggests the presence of an O-substituted indole chromophore.[\[1\]](#)

λ_{max} (nm)	Notes
211	
275	
222	Shoulder
310	Shoulder
Source: [1]	

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of hydroxyl (OH) and/or amine (NH) functional groups.

Absorption Band (cm ⁻¹)	Functional Group Assignment
3407	O-H / N-H stretching
Source: [3]	

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded in deuterated methanol (CD₃OD) at 500 MHz and 125 MHz, respectively. The data are consistent with a macroline-type alkaloid structure.[\[3\]](#)

Table 2.4.1: ¹H NMR Spectroscopic Data for **Rauvotetraphylline A** (500 MHz, CD₃OD)

Position	δ H (ppm)	Multiplicity	J (Hz)
3	4.19	m	
5	3.39	m	
6 α	2.10	m	
6 β	2.35	m	
9	7.11	d	8.5
11	6.62	dd	8.5, 2.0
12	6.82	d	2.0
14 α	1.83	m	
14 β	2.10	m	
15	2.62	m	
16	3.25	m	
17	3.32	dd	11.1, 10.6
	3.57	dd	11.1, 4.0
18	1.16	d	6.3
19	5.51	q	6.3
21	4.04	d	13.4
	4.08	d	13.4
N-CH ₃	2.47	s	

Source:[3]

Table 2.4.2: ¹³C NMR Spectroscopic Data for **Rauvotetraphylline A** (125 MHz, CD₃OD)

Position	δ C (ppm)	Type
2	136.5	C
3	55.4	CH
5	54.9	CH
6	22.1	CH ₂
7	108.9	C
8	129.2	C
9	118.8	CH
10	151.2	C
11	107.0	CH
12	112.0	CH
13	143.1	C
14	34.3	CH ₂
15	32.5	CH
16	46.8	CH
17	62.9	CH ₂
18	12.7	CH ₃
19	123.6	CH
20	140.6	C
21	63.2	CH ₂
N-CH ₃	41.7	CH ₃

Source:[3]

Experimental Protocols

Isolation and Purification

Rauvotetraphylline A was isolated from the aerial parts of *Rauvolfia tetraphylla*.^[1] The general procedure involved extraction with ethanol followed by a multi-step chromatographic purification process.

- Extraction: Air-dried and powdered aerial parts of *R. tetraphylla* were percolated with 95% ethanol at room temperature. The resulting solution was concentrated under reduced pressure to yield a crude extract.
- Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether and chloroform (CHCl_3).
- Chromatography: The CHCl_3 -soluble fraction, containing the alkaloids, was subjected to repeated column chromatography. The separation process utilized various stationary phases, including silica gel, Sephadex LH-20, and semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column, using different solvent gradients (e.g., $\text{CHCl}_3\text{-MeOH}$, $\text{MeOH-H}_2\text{O}$) to isolate the pure compound.^[4]

Structure Elucidation

The chemical structure of **Rauvotetraphylline A** was determined by a combination of spectroscopic techniques.^[1]

- UV and IR Spectroscopy: Performed on standard spectrophotometers to identify key chromophores and functional groups.^[1]
- Mass Spectrometry: HRESIMS was conducted on a high-resolution mass spectrometer to determine the precise molecular weight and formula.^[1]
- NMR Spectroscopy: 1D (^1H , ^{13}C) and 2D (HSQC, HMBC, ROESY) NMR experiments were performed to establish the carbon skeleton and relative stereochemistry of the molecule.^[5] All spectra were recorded on a Bruker AV-500 spectrometer.^[5]

Biological Activity

Cytotoxicity Screening

Rauvotetraphylline A was evaluated for its in vitro cytotoxic activity against a panel of five human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. The compound was found to be inactive against all tested cell lines.[4]

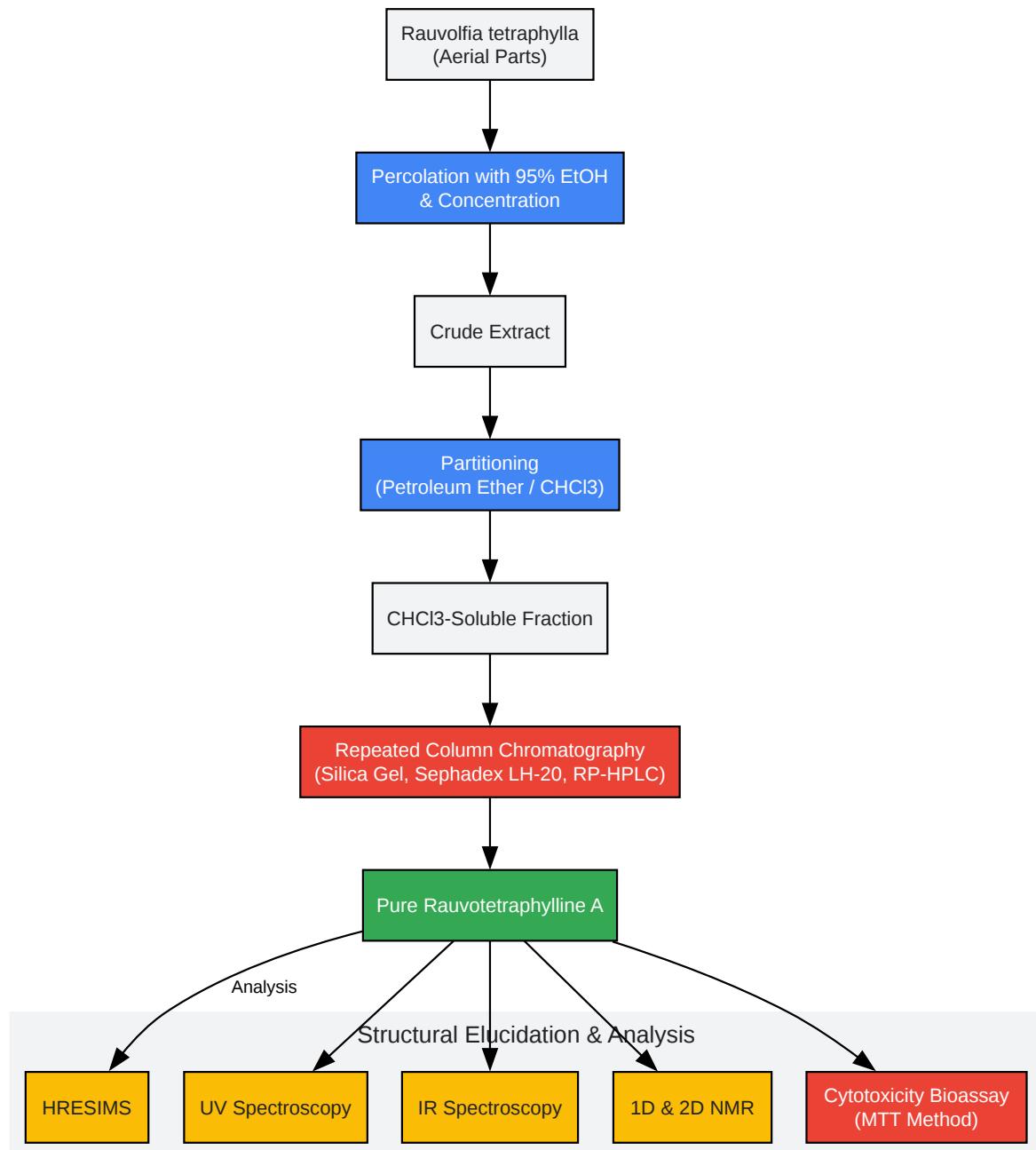
- Cell Lines Tested:
 - HL-60 (promyelocytic leukemia)
 - SMMC-7721 (hepatocellular carcinoma)
 - A-549 (lung cancer)
 - MCF-7 (breast cancer)
 - SW-480 (colon cancer)
- Result: $IC_{50} > 40 \mu M$ for all cell lines.[4]

Signaling Pathways

As of the current literature, no specific signaling pathways or detailed mechanisms of action have been elucidated for **Rauvotetraphylline A**. Its lack of significant cytotoxic activity suggests it may not primarily target cell proliferation pathways.

Visualizations

The following diagram illustrates the general workflow for the isolation and characterization of **Rauvotetraphylline A** from its natural source.

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Caption: Workflow for Isolation and Analysis of **Rauvotetraphylline A**.

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